molecular formula C13H9BrCl2O B7858489 3-Bromobenzyl-(3,4-dichlorophenyl)ether

3-Bromobenzyl-(3,4-dichlorophenyl)ether

Cat. No.: B7858489
M. Wt: 332.0 g/mol
InChI Key: MRUDMBPZADOZBR-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(3,4-dichlorophenyl)ether is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromobenzyl group and a dichlorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3,4-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl chloride+3,4-DichlorophenolK2CO3,DMF,refluxThis compound\text{3-Bromobenzyl chloride} + \text{3,4-Dichlorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 3-Bromobenzyl chloride+3,4-DichlorophenolK2​CO3​,DMF,reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(3,4-dichlorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethers.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Bromobenzyl-(3,4-dichlorophenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(3,4-dichlorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and dichlorophenyl ether moiety can interact with active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl-(3,5-dichlorophenyl)ether
  • 3,4-Dichlorobenzyl bromide
  • 3-Bromobenzyl chloride

Comparison

3-Bromobenzyl-(3,4-dichlorophenyl)ether is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDMBPZADOZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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